4-Bromo-5-chloro-2-fluorobenzoylacetonitrile
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Overview
Description
4-Bromo-5-chloro-2-fluorobenzoylacetonitrile is an organic compound with the molecular formula C9H3BrClFN It is a derivative of benzoylacetonitrile, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-fluorobenzoylacetonitrile typically involves multi-step organic reactions. One common method starts with the bromination, chlorination, and fluorination of benzoylacetonitrile. The reaction conditions often include the use of halogenating agents such as bromine, chlorine, and fluorine sources under controlled temperatures and solvents to ensure selective substitution on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the starting materials are reacted in reactors equipped with temperature and pressure controls. The process may include steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to achieve the desired compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2-fluorobenzoylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
4-Bromo-5-chloro-2-fluorobenzoylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-fluorobenzoylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-2-fluorobenzoic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
4-Bromo-2-fluorobenzoyl chloride: Similar in structure but with a chloride group instead of a nitrile group.
Uniqueness
4-Bromo-5-chloro-2-fluorobenzoylacetonitrile is unique due to the specific combination of bromine, chlorine, and fluorine substitutions on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C9H4BrClFNO |
---|---|
Molecular Weight |
276.49 g/mol |
IUPAC Name |
3-(4-bromo-5-chloro-2-fluorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H4BrClFNO/c10-6-4-8(12)5(3-7(6)11)9(14)1-2-13/h3-4H,1H2 |
InChI Key |
NVIYWRCFFQYDBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)C(=O)CC#N |
Origin of Product |
United States |
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